1-Amino-2-(thiophen-3-yl)propan-2-ol
Overview
Description
“1-Amino-2-(thiophen-3-yl)propan-2-ol” is a chemical compound with the molecular formula C7H11NOS . It belongs to the class of organic compounds known as 3-alkylindoles .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a propan-2-ol molecule with an amino group . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .Scientific Research Applications
Synthesis and Intermediate Use
- Synthesis of Antidepressants: An important application of 1-Amino-2-(thiophen-3-yl)propan-2-ol is its use as an intermediate in the synthesis of antidepressants. It plays a crucial role in the creation of R-Duloxetine, a widely used antidepressant. Various synthesis methods starting from acetylthiophene, thiophene, and thiophenecarboxaldehyde have been explored, with a focus on improving the synthesis process for this compound (吴佳佳 et al., 2017).
Reactivity and Chemical Synthesis
- Role in Gewald and Dimroth Reactions: This compound has been utilized as an activated ketomethylenic compound in Gewald and Dimroth reactions. Its high reactivity in these anion reactions is critical for constructing the 1,2,3-triazole and thiophene frameworks, enabling the synthesis of these compounds in high yields and minimal time (N. Pokhodylo & O. Shyyka, 2014).
Inhibitory Effects and Corrosion Prevention
- Inhibitive Performance on Carbon Steel Corrosion: Tertiary amines in the series of 1,3-di-amino-propan-2-ol, which include variants of this compound, have been synthesized and demonstrated significant inhibitive effects on carbon steel corrosion. These compounds act as anodic inhibitors, forming protective layers on metal surfaces and retarding anodic dissolution of iron (G. Gao, C. Liang, & Hua Wang, 2007).
Application in Fluorescent Markers
- Development of Fluorescent Biomarkers: A derivative of this compound has been used to develop fluorescent biomarkers. These markers are synthesized from industrial waste products like cardanol and glycerol, showcasing their application in biodiesel quality control and environmental monitoring. These markers exhibit low acute toxicity, making them safe for environmental applications (Bruno Ivo Pelizaro et al., 2019).
Advanced Pharmaceutical Applications
- Synthesis of Platinum Complexes for Anticancer Activity: this compound derivatives have been used to synthesize platinum complexes with potential anticancer properties. These complexes have shown the ability to bind to DNA sequences, suggesting their applicability in cancer treatment. Preliminary studies indicate moderate cytotoxic activity against cancer cells (C. Riccardi et al., 2019).
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the thiophene ring system, which is a part of this compound, plays a significant role in the biological activity of many drugs .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
It is known that thiophene derivatives can have various biological effects due to their diverse pharmacological properties .
Biochemical Analysis
Biochemical Properties
1-Amino-2-(thiophen-3-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism and thiophene ring modification. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound’s thiophene ring and amino group are crucial for its binding affinity and specificity. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by enzymes involved in amino acid degradation and thiophene ring modification. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s hydrophilic and hydrophobic properties influence its transport across cell membranes and its distribution within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function within the cell. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
1-amino-2-thiophen-3-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-7(9,5-8)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXVNUBGZQVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CSC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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